2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate

Description

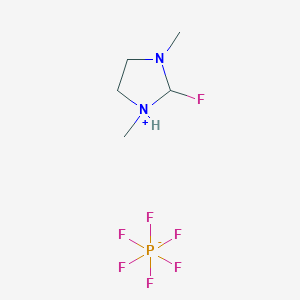

2-Fluoro-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (CAS: 164298-27-5) is a fluorinated imidazolidinium salt with the molecular formula C₅H₁₀F₇N₂P and a molecular weight of 262.11 g/mol . Structurally, it features a fluorine atom at the 2-position and methyl groups at the 1- and 3-positions of the imidazolidinium ring, paired with a hexafluorophosphate (PF₆⁻) counterion. This compound is primarily employed as a peptide coupling reagent in solid-phase peptide synthesis (SPPS) and solution-phase reactions due to its ability to activate carboxyl groups efficiently .

Properties

IUPAC Name |

2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALLEWCDLGFIJM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1CCN(C1F)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F7N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Phosgene-Mediated Reactions

A method adapted from the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI) involves reacting N,N'-dimethylethylenediamine with phosgene (COCl₂) in aqueous media. The reaction is conducted at 0–70°C with pH maintained between 3.0–10.0 using dehydrochlorinating agents like sodium hydroxide or sodium carbonate. This step forms the imidazolidinone intermediate, which is subsequently fluorinated.

Key Reaction Parameters:

-

Phosgene stoichiometry: 1.1–1.5 equivalents relative to diamine.

-

Solvent: Water, due to the solubility of intermediates and reagents.

-

Yield optimization: pH control (5.0–8.0) enhances selectivity to >90%.

Fluorination at the 2-Position

Introducing fluorine at the 2-position of the imidazolidinone ring is critical. Fluorination agents such as 2-fluoro-1,3-dimethylimidazolidinium hexafluorophosphate itself or Selectfluor® are employed.

Electrophilic Fluorination

Electrophilic fluorination using N-fluoropyridinium salts or xenon difluoride (XeF₂) in polar aprotic solvents (e.g., DMF or DMSO) achieves regioselective substitution. For example:

Conditions:

-

Temperature: 25–50°C.

Quaternization to Form the Imidazolidinium Cation

The fluorinated imidazolidinone undergoes quaternization to introduce the 1,3-dimethyl groups. Methylating agents like methyl iodide or dimethyl sulfate are commonly used.

Alkylation with Methyl Iodide

In a representative procedure, 2-fluoroimidazolidinone is refluxed with excess methyl iodide in acetonitrile:

Optimization Notes:

-

Stoichiometry: 2.2 equivalents of methyl iodide ensure complete dimethylation.

-

Work-up: Excess methyl iodide is removed via rotary evaporation, and the product is washed with diethyl ether.

Anion Exchange to Hexafluorophosphate

The final step replaces the iodide counterion with hexafluorophosphate (PF₆⁻) via metathesis.

Metathesis with Sodium Hexafluorophosphate

The quaternized iodide salt is dissolved in water and treated with sodium hexafluorophosphate (NaPF₆) :

Procedure Details:

-

Molar ratio: 1:1.2 (imidazolidinium iodide:NaPF₆) to ensure complete exchange.

-

Purification: Filtration and repeated washing with cold water to remove NaI.

Yield: 85–92% after drying under vacuum.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 262.11 g/mol

- Structure : The compound features an imidazolidin-1-ium core with a fluorine substituent at the second position and a hexafluorophosphate anion.

Organic Synthesis

2-Fluoro-1,3-dimethylimidazolidin-1-ium hexafluorophosphate serves as a reagent in various chemical transformations. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex organic molecules. Some notable applications include:

- Catalysis : The compound has been studied for its ability to facilitate reactions involving nucleophiles due to its imidazolium structure. This property enhances its utility in catalysis, particularly in forming carbon-carbon bonds.

- Synthesis of Nanoparticles : Research indicates that this ionic liquid can aid in the preparation of nanoparticles and other functional materials, which are essential in nanotechnology and materials science .

Electrochemical Applications

Due to its ionic nature and thermal stability, [FDMIm][PF6] is being explored as an electrolyte material in batteries and other electrochemical devices:

- Ionic Liquids as Electrolytes : The compound's low volatility and high thermal stability make it suitable for use as an electrolyte in lithium-ion batteries. Studies have shown that it can improve battery performance by enhancing voltage stability and reducing flammability risks .

- Electrodeposition : It has also been investigated for its role in electrodeposition processes, where it can serve as a solvent that facilitates the deposition of metals onto substrates .

Material Science

The compound's unique properties allow it to be utilized in the synthesis of various materials:

- Functional Materials : Research has shown that [FDMIm][PF6] can be involved in the development of functional materials with specific properties tailored for applications in electronics and photonics .

Case Study 1: Use in Lithium-Ion Batteries

A study focused on the application of ionic liquids, including [FDMIm][PF6], as electrolytes for lithium-ion batteries highlighted significant improvements in thermal stability and safety. The research demonstrated that batteries utilizing this ionic liquid exhibited reduced dendrite formation and maintained high capacity retention even after extensive cycling .

Case Study 2: Catalytic Applications

In another investigation, [FDMIm][PF6] was employed as a catalyst for organic reactions, showcasing its ability to facilitate nucleophilic substitutions effectively. This study provided insights into the reactivity patterns associated with the fluorinated imidazolium structure, emphasizing its potential for broader applications in synthetic chemistry .

Mechanism of Action

The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate involves its interaction with specific molecular targets. The fluorine atom and the hexafluorophosphate anion play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents/Features | Key Applications/Properties | References |

|---|---|---|---|---|

| 2-Fluoro-1,3-dimethylimidazolidin-1-ium PF₆⁻ | C₅H₁₀F₇N₂P | 2-F, 1,3-dimethylimidazolidinium | Peptide coupling reagent | |

| 1-Butyl-3-methylimidazolium PF₆⁻ ([BMIM][PF₆]) | C₈H₁₅F₆N₂P | 1-butyl, 3-methylimidazolium | Ionic liquid (solvent, catalysis) | |

| 1,3-Dimethoxy-4,5-dimethylimidazolium PF₆⁻ | C₉H₁₆F₆N₂O₂P | 1,3-dimethoxy, 4,5-dimethylimidazolium | Catalysis, supramolecular chemistry | |

| 2-Azido-1,3-dimethylimidazolinium PF₆⁻ | C₅H₁₀F₆N₅P | 2-azido, 1,3-dimethylimidazolinium | Click chemistry, bioorthogonal reactions | |

| 1-Methyl-3-(2-pyridyl)imidazolium PF₆⁻ | C₉H₁₁F₆N₃P | 3-(2-pyridyl), 1-methylimidazolium | Precursor for N-heterocyclic carbenes | |

| Diimidazolium PF₆⁻ ionic liquids | Varies (e.g., C₁₀H₁₂F₆N₂P) | Two imidazolium groups linked by spacer | High thermal stability, catalysis |

Structural and Electronic Differences

Fluorine vs. Azido/Alkyl Substituents: The fluorine atom in the target compound enhances electrophilicity at the 2-position, making it more reactive in coupling reactions compared to non-fluorinated analogs like [BMIM][PF₆]. In contrast, the azido group in 2-azido-1,3-dimethylimidazolinium PF₆⁻ enables click chemistry applications . Aromatic vs. Saturated Rings: The imidazolidinium ring in the target compound is saturated, reducing aromaticity and altering electronic properties compared to aromatic imidazolium salts (e.g., [BMIM][PF₆]) . Counterion Stability: All compounds share the PF₆⁻ counterion, which is prone to hydrolysis in aqueous environments, generating HF and phosphate species . This limits their use in moisture-sensitive applications.

Physicochemical Properties

- Solubility :

- The target compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, aligning with its role in SPPS .

- In contrast, alkyl-substituted imidazolium salts (e.g., [BMIM][PF₆]) exhibit tunable hydrophobicity; [BMIM][PF₆] is miscible with organic solvents and moderately water-soluble .

- Thermal Stability :

- Diimidazolium PF₆⁻ salts show superior thermal stability (>300°C) due to rigid, linked cationic structures .

- The target compound decomposes near 200°C, typical for monocationic imidazolidinium salts .

Biological Activity

2-Fluoro-1,3-dimethylimidazolidin-1-ium; hexafluorophosphate (DFIH) is a synthetic ionic liquid that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural properties and biological activities make it a subject of interest for researchers.

- Molecular Formula : C₅H₁₀F₇N₂P

- Molecular Weight : 262.11 g/mol

- CAS Number : 164298-27-5

- Physical State : Crystalline powder, white in color

- Melting Point : 170°C to 172°C

Biological Activity Overview

The biological activity of DFIH is primarily associated with its interactions with biological systems, including its potential as a reagent in drug development and its effects on cellular processes.

DFIH acts as a potent Lewis acid due to the presence of the hexafluorophosphate anion, which can facilitate various chemical reactions. This property is particularly useful in the synthesis of biologically active compounds.

1. Anticancer Activity

A study investigated the use of DFIH in synthesizing auristatin derivatives, which are known for their anticancer properties. The derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that DFIH can be utilized as a precursor in the development of new anticancer drugs .

2. Neuroprotective Effects

Research has indicated that imidazolium salts, similar to DFIH, exhibit neuroprotective effects. A study highlighted that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

3. Antimicrobial Properties

DFIH has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, indicating its potential application in developing new antibacterial agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in cancer cells | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Inhibition of bacterial growth |

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀F₇N₂P |

| Molecular Weight | 262.11 g/mol |

| Melting Point | 170°C to 172°C |

| CAS Number | 164298-27-5 |

Safety and Handling

DFIH is classified as an irritant with specific hazards:

- Signal Word : Warning

- Hazard Statements :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include avoiding contact with skin and eyes and using appropriate protective equipment when handling the compound .

Q & A

Basic Questions

Q. What is the role of 2-fluoro-1,3-dimethylimidazolidinium hexafluorophosphate in peptide synthesis, and how can reaction conditions be optimized?

- Role : This compound acts as a coupling reagent in solid-phase peptide synthesis (SPPS) and solution-phase reactions, facilitating amide bond formation by activating carboxyl groups .

- Optimization :

- Solvent Selection : Use anhydrous solvents like DMF or dichloromethane to minimize hydrolysis.

- Stoichiometry : Employ a 1.2–1.5 molar excess relative to the carboxylic acid substrate.

- Temperature : Reactions typically proceed at 0–25°C; elevated temperatures may degrade the reagent.

- Monitoring : Track reaction progress via HPLC or LC-MS to ensure complete activation .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation; store in a dry, airtight container at 2–8°C to prevent decomposition .

- In case of exposure, rinse affected areas with water (S26, S36) and seek medical attention .

Q. What are the recommended storage conditions to maintain stability?

- Storage : Keep in a desiccator under inert gas (e.g., argon) to prevent moisture absorption, which can hydrolyze the hexafluorophosphate counterion .

- Stability : Shelf life extends to >1 year when stored at –20°C in sealed, light-resistant containers .

Advanced Research Questions

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR Analysis :

- ¹⁹F NMR : Detect hexafluorophosphate (PF₆⁻) resonance at ~–70 ppm; deviations indicate counterion decomposition .

- ¹H/¹³C NMR : Confirm imidazolidinium core structure (e.g., methyl group signals at ~3.0–3.5 ppm) .

- Mass Spectrometry :

- High-resolution ESI-MS (exact mass: 262.0388) verifies molecular ion integrity .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can they be addressed?

- Challenges :

- Fluorine atoms exhibit weak scattering, complicating electron density maps.

- Hygroscopicity may degrade crystal quality during data collection .

- Solutions :

- Use low-temperature (100 K) data collection to minimize radiation damage.

- Apply SHELXL for refinement, leveraging constraints for disordered fluorine atoms .

- Co-crystallize with stabilizing agents (e.g., crown ethers) to improve crystal stability .

Q. How does the reactivity of this compound compare to other fluorinated imidazolium salts in coupling reactions, and how can contradictory literature data be resolved?

- Comparative Analysis :

- Efficiency : DFIH shows higher activation efficiency than TFFH (tetramethylfluoroformamidinium hexafluorophosphate) in sterically hindered substrates due to its imidazolidinium ring flexibility .

- Contradictions : Discrepancies in coupling yields may arise from residual moisture or competing side reactions (e.g., epimerization).

- Resolution :

- Standardize reaction conditions (e.g., solvent dryness, temperature).

- Use kinetic studies (e.g., ¹H NMR monitoring) to compare activation rates under identical conditions .

Q. What methodologies are effective for analyzing the stability of the hexafluorophosphate counterion under different experimental conditions?

- Quantitative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.